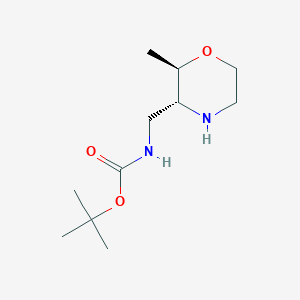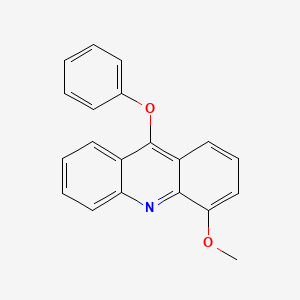
4-Methoxy-9-phenoxyacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-9-phenoxyacridine is a compound belonging to the acridine family, characterized by its unique structure and diverse applications. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The compound’s structure allows it to interact with various biomolecular targets, making it a subject of interest in scientific research.
Vorbereitungsmethoden
The synthesis of 4-Methoxy-9-phenoxyacridine typically involves the transformation of 9-chloroacridine. The process begins with the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine. Finally, the methoxy group is introduced to obtain this compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studying DNA interactions and as a potential anticancer agent.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes and fluorescent materials for visualization of biomolecules
Wirkmechanismus
The primary mechanism of action of 4-Methoxy-9-phenoxyacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting processes such as transcription and replication. This intercalation can lead to the inhibition of topoisomerase and telomerase enzymes, which are crucial for cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-9-phenoxyacridine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties and DNA intercalation ability.
Triazoloacridone (C-1305): Another potent anticancer agent with a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Exhibits strong antitumor activity.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
61078-22-6 |
|---|---|
Molekularformel |
C20H15NO2 |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
4-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-18-13-7-11-16-19(18)21-17-12-6-5-10-15(17)20(16)23-14-8-3-2-4-9-14/h2-13H,1H3 |
InChI-Schlüssel |
TWHVKEZVMVQETR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Prop-2-en-1-yl)oxy]butanoyl chloride](/img/structure/B12924039.png)
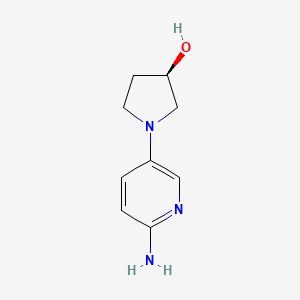
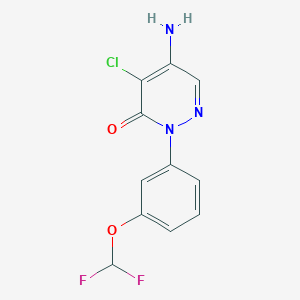
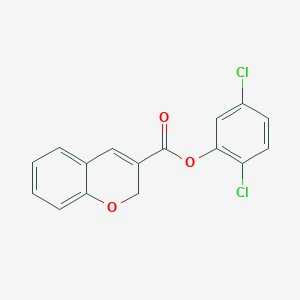


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)


![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)



